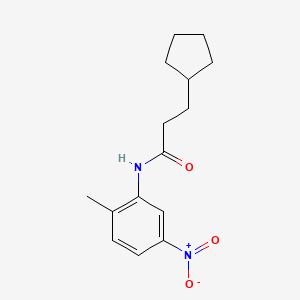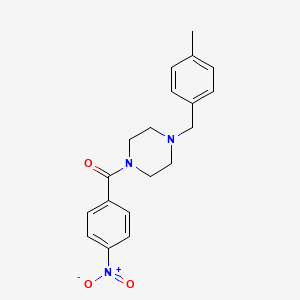
1-(4-methylbenzyl)-4-(4-nitrobenzoyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-methylbenzyl)-4-(4-nitrobenzoyl)piperazine, commonly known as MNBP, is a piperazine derivative that has gained attention in scientific research due to its potential therapeutic applications. MNBP has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
作用机制
The mechanism of action of MNBP is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. MNBP has been shown to activate the MAPK/ERK pathway, which is involved in cell growth and differentiation. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
MNBP has been shown to have various biochemical and physiological effects in cells and animals. It has been shown to reduce oxidative stress and inflammation, which are involved in various diseases such as Alzheimer's disease and Parkinson's disease. It has also been shown to inhibit the growth of cancer cells and induce apoptosis.
实验室实验的优点和局限性
MNBP has several advantages for lab experiments. It is easy to synthesize and purify, and it has a well-defined chemical structure. It has also been shown to have low toxicity in animals, which makes it a promising candidate for further study.
However, MNBP also has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways. It also has limited solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for research on MNBP. One direction is to further explore its potential therapeutic applications in various fields such as neuroscience and cancer research. Another direction is to investigate its mechanism of action in more detail, which could lead to the development of more specific and effective drugs. Additionally, MNBP could be used as a scaffold for the synthesis of new compounds with improved pharmacological properties.
合成方法
The synthesis of MNBP involves the reaction of 4-methylbenzylamine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of MNBP as a white crystalline solid. The purity of the compound can be improved through recrystallization using a suitable solvent such as ethanol.
科学研究应用
MNBP has been studied for its potential therapeutic applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, MNBP has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain. It has also been studied for its potential use in treating Parkinson's disease.
In cancer research, MNBP has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been studied for its potential use in combination with other anticancer drugs to improve their efficacy.
In drug discovery, MNBP has been used as a scaffold for the development of new compounds with potential therapeutic applications. Its unique chemical structure makes it a promising starting point for the synthesis of novel compounds with improved pharmacological properties.
属性
IUPAC Name |
[4-[(4-methylphenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-15-2-4-16(5-3-15)14-20-10-12-21(13-11-20)19(23)17-6-8-18(9-7-17)22(24)25/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYXPXBNHHDDHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5931510 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,4-dichloro-N-[2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]benzamide](/img/structure/B5852930.png)
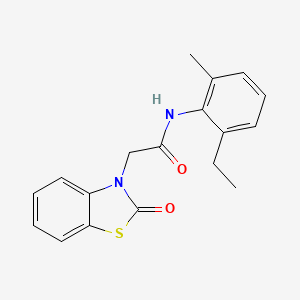



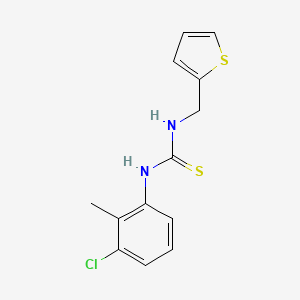
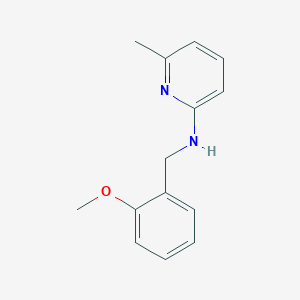
![N-[4-(1-benzofuran-2-yl)phenyl]-4-methylbenzamide](/img/structure/B5852975.png)
![[1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5852987.png)
![3-[(2-methylbenzyl)thio][1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B5852993.png)
![N'-{[5-(2-chlorophenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5853008.png)
